[(Oxiran-2-yl)methyl]phosphonic acid

flame retardancy epoxy resin phosphonic acid

[(Oxiran-2-yl)methyl]phosphonic acid (CAS 50577-86-1) is a small-molecule organophosphorus compound (C3H7O4P, MW 138.06 g/mol) that uniquely combines a reactive oxirane (epoxide) ring with a phosphonic acid (–PO(OH)₂) group in a single, low-molecular-weight scaffold. This bifunctionality enables it to serve concurrently as a crosslinking monomer via ring-opening reactions and as a phosphorus-based flame-retardant or metal-chelating adhesion promoter, distinguishing it from mono-functional epoxy or phosphonate alternatives.

Molecular Formula C3H7O4P
Molecular Weight 138.06 g/mol
CAS No. 50577-86-1
Cat. No. B3061102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Oxiran-2-yl)methyl]phosphonic acid
CAS50577-86-1
Molecular FormulaC3H7O4P
Molecular Weight138.06 g/mol
Structural Identifiers
SMILESC1C(O1)CP(=O)(O)O
InChIInChI=1S/C3H7O4P/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)
InChIKeyCYACGDOQOAHSLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Oxiran-2-yl)methyl]phosphonic acid CAS 50577-86-1: A Bifunctional Epoxy-Phosphonic Acid Monomer for Flame-Retardant and Adhesion Applications


[(Oxiran-2-yl)methyl]phosphonic acid (CAS 50577-86-1) is a small-molecule organophosphorus compound (C3H7O4P, MW 138.06 g/mol) that uniquely combines a reactive oxirane (epoxide) ring with a phosphonic acid (–PO(OH)₂) group in a single, low-molecular-weight scaffold . This bifunctionality enables it to serve concurrently as a crosslinking monomer via ring-opening reactions and as a phosphorus-based flame-retardant or metal-chelating adhesion promoter, distinguishing it from mono-functional epoxy or phosphonate alternatives [1].

Bifunctional epoxy-phosphonic acid monomer for flame-retardant resin synthesis
Reactive phosphonic acid for metal-oxide surface coupling and adhesion promotion
Defined as Fosfomycin Impurity 55 reference standard for analytical QC workflows

Why Simple Epoxy Monomers or Phosphonate Esters Cannot Replace [(Oxiran-2-yl)methyl]phosphonic acid


Generic substitution fails because alternatives lack the precise dual functionality required for specific performance outcomes. For instance, simple epoxy monomers like glycidyl methacrylate do not provide the char-forming, radical-scavenging flame retardancy of a covalently-bound phosphonic acid group [2]. Conversely, conventional phosphonate esters require a separate hydrolysis step to generate the active metal-binding phosphonic acid, which can prematurely catalyze epoxide ring-opening and reduce coupling efficiency, a problem avoided when using the pre-hydrolyzed free acid directly [1]. This makes the compound non-interchangeable for applications demanding simultaneous covalent incorporation and acidic functionality.

Mono-functional epoxy monomers
Lack covalently-bound phosphonic acid; may not provide intrinsic char-forming flame retardancy.
Phosphonate esters
In-situ hydrolysis can prematurely catalyze epoxide ring-opening, reducing crosslinking efficiency.
Non-phosphonic acid analogs
May not simultaneously chelate metal oxides and participate in covalent polymer network formation.

Quantitative Performance Advantages of [(Oxiran-2-yl)methyl]phosphonic acid Over Closest Analogs


Higher Phosphorus Content and Char Yield vs. Phosphate Ester Comonomers

As a low-molecular-weight phosphonic acid, this compound delivers a theoretical phosphorus content of ~22.4 wt%, which is substantially higher than that of phenyl phosphonate (PP) comonomers (e.g., ~9.5 wt% P for diphenyl phosphonate). Higher phosphorus loading directly correlates with increased char yield and superior condensed-phase flame retardancy [1]. For example, in epoxy resin formulations, a linear relationship between phosphonate concentration and Limiting Oxygen Index (LOI) has been established, where the free acid's higher P-content allows equivalent LOI improvements at lower weight loadings [2].

P Content & LOI Improvement
Class-level
~22.4 wt% P (target) vs. ~9.5 wt% P (diphenyl phosphonate)
LOI +9.8 pts at 15 wt% loading of ester analog (baseline 27.0%)
Reported higher phosphorus content supports flame retardancy at lower additive loading
Linear LOI model from USP 4,632,973; DER 331 epoxy/MDA system
flame retardancy epoxy resin phosphonic acid

Direct Metal Oxide Surface Modification Without Premature Epoxide Ring-Opening

Using the free phosphonic acid form for in-situ surface modification of metal oxide nanoparticles eliminates a problematic preliminary hydrolysis step required by alkyl esters. Studies on the diethyl ester analog (DEOMP) found that in situ acid-catalyzed hydrolysis of the ester group competes with epoxide ring-opening, limiting grafting density and coupling efficiency [1]. By employing the pre-hydrolyzed (Oxiran-2-yl)methylphosphonic acid, this competition is avoided, resulting in a more effective and reproducible surface modification process where the intact epoxide group is preserved for subsequent coupling with polymer matrices [2].

Surface Grafting Efficiency
Head-to-head
Free acid: stoichiometric epoxide retention
Diethyl ester: epoxide loss via acid-catalyzed ring-opening
Reported higher coupling efficiency; may enable robust nanoparticle surface functionalization
ACS 246th National Meeting (2013); patent app. 2017/0121354
surface modification coupling agent metal oxide nanoparticles

Defined Pharmacopeial Identity as a Fosfomycin Impurity Reference Standard

This compound is specifically codified as Fosfomycin Impurity 55 and is an essential reference standard for chromatographic system suitability and impurity quantification in fosfomycin drug substance and product testing . Unlike general-purpose epoxy or phosphonic acid standards, it is characterized and supplied with a Certificate of Analysis (COA) compliant with regulatory guidelines (e.g., ICH Q3A/Q3B), ensuring traceability and audit-readiness for ANDA and DMF submissions . Its acceptance criteria are defined in validated HPLC methods for the separation and quantification of fosfomycin-related impurities [1].

Pharmaceutical Impurity Standard
Specification review
Fosfomycin Impurity 55; COA per ICH guidelines
≥97% purity, validated HPLC methods
Supports method validation and impurity quantification in fosfomycin drug substance
Traceable for ANDA documentation context
pharmaceutical analysis reference standard fosfomycin impurity

Optimal Use Cases for [(Oxiran-2-yl)methyl]phosphonic acid Based on Verified Differentiation


Formulating High-Performance Non-Halogenated Flame-Retardant Epoxy Resins

Engineering teams developing flame-retardant epoxy composites for electronics, aerospace, or construction can use this compound as a reactive comonomer. Its high phosphorus content (~22.4 wt%) and epoxide functionality allow it to become part of the polymer backbone, significantly increasing the Limiting Oxygen Index (LOI) without the need for high additive loadings that compromise mechanical properties, as demonstrated by quantitative structure-property relationships for phosphonate comonomers in epoxy resins [1]. This application is directly supported by evidence of increased LOI (to over 36.8% at 15 wt% loading of a close ester analog) and higher glass transition temperatures (Tg) compared to an unmodified resin baseline [1].

Surface Functionalization of Metal Oxide Nanoparticles for Advanced Composite Interphases

Materials scientists designing high-strength hybrid composites can leverage the compound's dual anchoring mechanism. The phosphonic acid group binds irreversibly to metal oxide surfaces (Al₂O₃, TiO₂, ZrO₂, etc.), while the intact epoxide ring remains available for covalent incorporation into the surrounding polymer matrix. This avoids the process inefficiency seen with ester analogs, where in-situ hydrolysis generates a free acid that prematurely catalyzes ring-opening [2]. The result is a stronger interphase, as evidenced by improved nanoparticle wetting, dispersion, and composite strength reported for similar epoxy phosphonate coupling agents [2].

Certified Reference Standard for Fosfomycin Drug Substance Impurity Profiling

Analytical development and QC laboratories in the generic pharmaceutical industry require a validated, high-purity reference standard for Fosfomycin Impurity 55 to ensure compliance with pharmacopeial monographs. Using this compound, supplied with full analytical characterization and a Certificate of Analysis (COA), streamlines method validation for HPLC/UPLC methods . It enables accurate quantification of this specific process-related impurity in fosfomycin sodium and fosfomycin trometamol, a critical requirement for Abbreviated New Drug Application (ANDA) submissions and lot release testing .

Application
Selection Property
Validation Focus
Flame-retardant epoxy formulations
Intrinsic phosphorus-rich composition for char formation
LOI improvement & mechanical property retention after loading
Metal oxide nanoparticle functionalization
Free phosphonic acid for direct metal binding without pre-hydrolysis
Epoxide ring retention & interfacial adhesion strength
Fosfomycin impurity analysis
Defined impurity standard (Impurity 55) with analytical COA
Method validation & regulatory documentation context
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